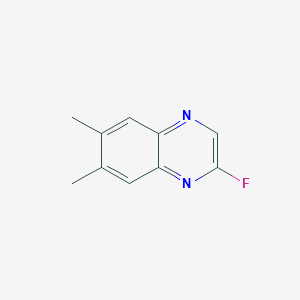

2-Fluoro-6,7-dimethylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-6,7-dimethylquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a fluorine atom at position 2 and methyl groups at positions 6 and 5. Quinoxalines are bicyclic systems with two nitrogen atoms in a fused benzene ring, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine and methyl groups enhances electronic properties, solubility, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6,7-dimethylquinoxaline typically involves the condensation of 2-fluoroaniline with 2,3-butanedione under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6,7-dimethylquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Nucleophilic Substitution: Amino or thiol-substituted quinoxalines.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Dihydroquinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that quinoxaline derivatives, including 2-fluoro-6,7-dimethylquinoxaline, possess notable antibacterial and antifungal activities. These compounds have been investigated for their potential to combat various pathogens, making them valuable in developing new antimicrobial agents.

Anticancer Activity

this compound has shown promise in inhibiting specific enzymes involved in tumor growth. For instance, studies have reported that certain synthesized quinoxaline derivatives exhibit significant cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.

Mechanism of Action

The mechanism through which this compound exerts its effects often involves interaction with biological targets at the molecular level. Interaction studies have utilized techniques such as surface plasmon resonance and molecular docking to determine binding affinities with various enzymes and receptors.

Agricultural Applications

Pesticide Development

In agricultural chemistry, this compound is being explored for its role in formulating pesticides and herbicides. Its efficacy against pests and diseases can enhance crop protection strategies . The compound's ability to inhibit certain biological pathways in pests makes it a candidate for further development in agrochemical formulations.

Material Science

Advanced Materials Synthesis

The compound is also investigated for its potential in creating advanced materials such as polymers and coatings that exhibit enhanced durability and chemical resistance. Research into the synthesis of polymer composites incorporating quinoxaline derivatives has shown promising results in improving material properties .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for calibrating instruments and validating testing procedures. Its well-characterized properties allow researchers to ensure accuracy in analytical methods across various applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-6,7-dimethylquinoxaline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of metabolic pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2, 3, 6, and 7 significantly influence quinoxaline properties:

*Calculated based on molecular formula C₁₀H₉FN₂.

Key Observations :

- Fluorine vs.

- Methyl Groups: The 6,7-dimethyl substitution enhances steric bulk and electron-donating effects, stabilizing the quinoxaline core .

Data Table: Key Structural Analogs

Biological Activity

2-Fluoro-6,7-dimethylquinoxaline is a derivative of quinoxaline, a bicyclic compound that integrates a benzene ring fused to a pyrazine ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a fluorine atom at the 2-position and two methyl groups at the 6 and 7 positions enhances its chemical stability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, which disrupts normal metabolic pathways. The fluorine atom increases the binding affinity towards these targets, enhancing selectivity and potency in biological systems.

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antibacterial and antifungal activities. This compound has been studied for its potential as an antimicrobial agent, showing promising results against various pathogens .

Anticancer Activity

This compound is also under investigation for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. Notably, it has shown effectiveness against B-RAF V600E, a mutation commonly associated with melanoma .

Case Studies

- Anticancer Efficacy : In vitro studies revealed that this compound exhibited an IC50 value of approximately 0.314 µM against B-RAF V600E kinase, highlighting its potential as a selective inhibitor in cancer therapy .

- Antimicrobial Activity : In another study, derivatives of quinoxaline were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various derivatives including this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoxaline derivatives:

| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Moderate | Moderate | 0.314 µM |

| 6,7-Dimethylquinoxaline | Low | Low | 0.619 µM |

| Quinoxaline | Low | Moderate | >1 µM |

Q & A

Q. Basic: What are the optimized synthetic routes for 2-Fluoro-6,7-dimethylquinoxaline, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves condensation of fluorinated diketones with substituted diamines under copper catalysis. For example, copper-catalyzed coupling of 4,5-dimethyl-1,2-phenylenediamine with fluorinated precursors (e.g., hexafluoroacetylacetone) in refluxing ethanol yields the target compound. Radial chromatography (hexane/ethyl acetate) is critical for purification, achieving yields >85% . Key variables include temperature (optimal at 80°C), solvent polarity, and catalyst loading (5 mol% CuI). Lower temperatures or non-polar solvents (e.g., toluene) reduce byproduct formation but prolong reaction times.

Q. Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

1H/13C NMR and mass spectrometry are standard for structural confirmation. For this compound:

- 1H NMR : Methyl protons at positions 6 and 7 appear as singlets (δ 2.53 ppm), while aromatic protons show splitting due to fluorine coupling (e.g., δ 7.94 ppm for adjacent protons) .

- 13C NMR : Fluorine-induced deshielding is observed at C-2 (δ ~153 ppm), with methyl carbons at δ 20.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ (calc. for C10H10FN2: 177.0828). Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent positions .

Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound compared to non-fluorinated analogs?

Methodological Answer:

Fluorination at position 2 alters electronic properties (e.g., increased electron-withdrawing effects), impacting receptor binding. To address discrepancies:

Perform docking studies to compare interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

Conduct competitive binding assays (e.g., fluorescence polarization) to quantify affinity differences.

Analyze SAR (Structure-Activity Relationship) by synthesizing analogs (e.g., 2-Chloro-6,7-dimethylquinoxaline) and testing in parallel . For example, fluorine’s smaller van der Waals radius may enhance steric compatibility in hydrophobic pockets compared to chlorine .

Q. Advanced: How do methyl groups at positions 6 and 7 influence the compound’s photophysical properties and stability?

Methodological Answer:

Methyl groups enhance steric hindrance, reducing π-π stacking and improving solubility in apolar solvents. To assess:

UV/Vis Spectroscopy : Compare λmax shifts in polar vs. non-polar solvents (e.g., Δλ ~10 nm in DMSO vs. hexane indicates solvatochromism).

Thermogravimetric Analysis (TGA) : Methylated derivatives show higher thermal stability (decomposition >250°C) vs. non-methylated analogs .

Accelerated Stability Testing : Expose to light (ICH Q1B guidelines) and monitor degradation via HPLC; methyl groups reduce photooxidation by blocking reactive sites .

Q. Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

While specific SDS data for this compound is limited, analogous quinoxalines (e.g., Quinoxaline-2-carboxaldehyde) require:

- PPE : Nitrile gloves, lab coat, and safety goggles (fluoroquinoxalines may cause skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

Key impurities include unreacted diamine (~0.5-2%) and halogenated byproducts. Mitigation strategies:

HPLC-MS with C18 Columns : Use gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Limit of detection (LOD) <0.1% achievable with ESI-MS .

NMR Spiking : Add authentic samples of suspected impurities (e.g., 6,7-dimethylquinoxaline) to identify peaks in 1H NMR .

ICP-OES : Detect residual metal catalysts (e.g., Cu <10 ppm) post-synthesis .

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

2-fluoro-6,7-dimethylquinoxaline |

InChI |

InChI=1S/C10H9FN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |

InChI Key |

MXFVKSISUXSNLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.